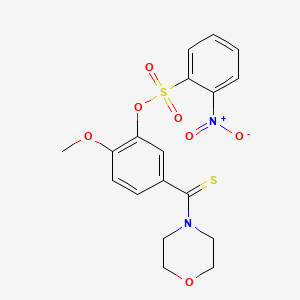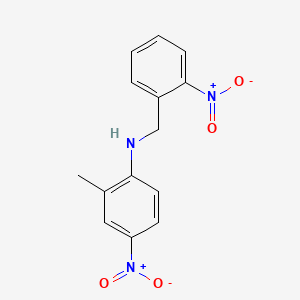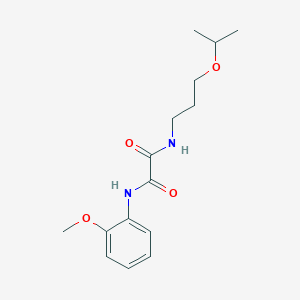
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as Mor-NBS, is a chemical compound that has been widely used in scientific research. It is a nitrobenzenesulfonate derivative that is commonly used as a reagent for the selective labeling of proteins and peptides.
作用機序
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate selectively labels proteins and peptides at cysteine residues. The nitrobenzenesulfonate group reacts with the thiol group of cysteine residues, forming a covalent bond. This reaction is highly specific and selective, as cysteine is the only amino acid with a thiol group.
Biochemical and Physiological Effects:
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can affect the biochemical and physiological properties of proteins and peptides. The covalent modification of cysteine residues can alter protein conformation, stability, and activity. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also affect protein-protein interactions and protein-ligand interactions.
実験室実験の利点と制限
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has several advantages for lab experiments. It is highly specific and selective, allowing for the selective labeling of proteins and peptides. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling is also compatible with a variety of analytical techniques, including mass spectrometry and fluorescence spectroscopy.
However, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling also has limitations. The covalent modification of cysteine residues can alter protein properties, making it difficult to interpret the results of experiments. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also be affected by the presence of other nucleophiles, such as glutathione and other thiols.
将来の方向性
There are several future directions for the use of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. One direction is the development of new labeling strategies that can overcome the limitations of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling. Another direction is the application of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling in the study of protein dynamics and function. Finally, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can be used in the development of new drugs and therapeutics that target specific proteins and peptides.
合成法
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is synthesized by reacting 4-morpholinecarbonyl chloride with 2-methoxy-5-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in high yield and purity.
科学的研究の応用
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been widely used in scientific research as a reagent for the selective labeling of proteins and peptides. It is commonly used in proteomics research to identify and quantify proteins in complex mixtures. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is also used in the study of protein-protein interactions and protein-ligand interactions.
特性
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S2/c1-25-15-7-6-13(18(28)19-8-10-26-11-9-19)12-16(15)27-29(23,24)17-5-3-2-4-14(17)20(21)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOBMBIFXACZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4989950.png)
![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)

![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![methyl (2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4990007.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)

![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)